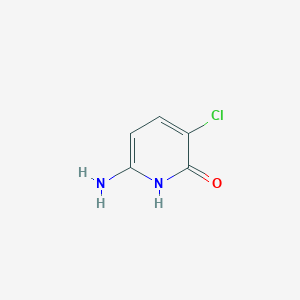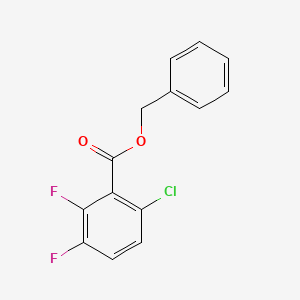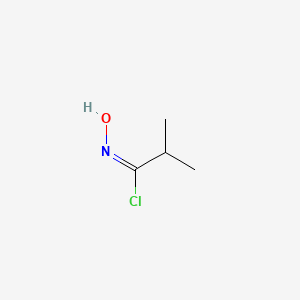
N-hydroxyisobutyrimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxyisobutyrimidoyl chloride is a chemical compound with the molecular formula C4H8ClNO and a molecular weight of 121.57 g/mol . It is known for its strong irritant properties and is typically found as a white crystalline solid . This compound is soluble in organic solvents such as ammonia and ethanol but is insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
N-hydroxyisobutyrimidoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The starting materials, isobutyronitrile and hydroxylamine hydrochloride, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions . The product is then purified through distillation or recrystallization to obtain the desired purity .
化学反応の分析
Types of Reactions
N-hydroxyisobutyrimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyisobutyric acid.
Reduction: Reduction reactions can convert it into isobutyrimidoyl chloride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-hydroxyisobutyric acid.
Reduction: Isobutyrimidoyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-hydroxyisobutyrimidoyl chloride has several applications in scientific research:
作用機序
The mechanism of action of N-hydroxyisobutyrimidoyl chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds . The pathways involved include nucleophilic substitution and addition reactions .
類似化合物との比較
Similar Compounds
N-hydroxyisobutyric acid: Similar in structure but lacks the chloride group.
Isobutyrimidoyl chloride: Similar but lacks the hydroxyl group.
Hydroxylamine hydrochloride: Used as a starting material in the synthesis of N-hydroxyisobutyrimidoyl chloride.
Uniqueness
This compound is unique due to its combination of hydroxyl and chloride functional groups, which confer distinct reactivity and properties . This makes it a valuable intermediate in organic synthesis and various industrial applications .
特性
分子式 |
C4H8ClNO |
|---|---|
分子量 |
121.56 g/mol |
IUPAC名 |
(1E)-N-hydroxy-2-methylpropanimidoyl chloride |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3/b6-4+ |
InChIキー |
JNDGHLLVJGENOC-GQCTYLIASA-N |
異性体SMILES |
CC(C)/C(=N\O)/Cl |
正規SMILES |
CC(C)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


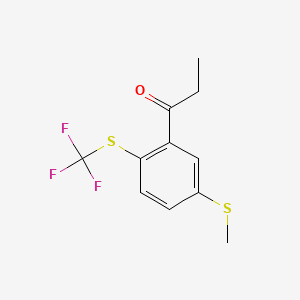
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
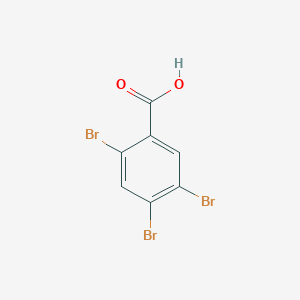
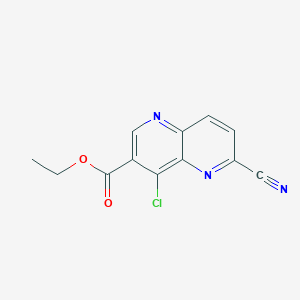
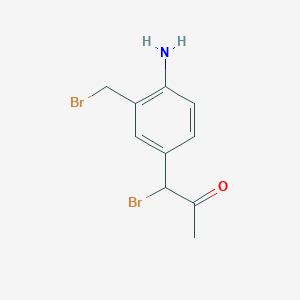

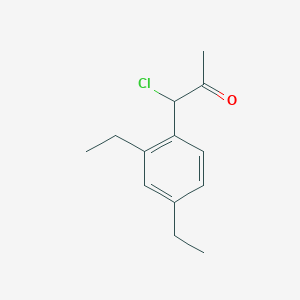
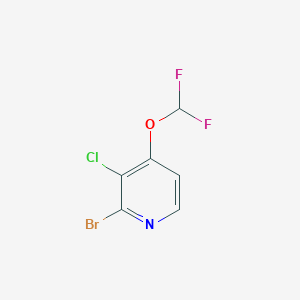

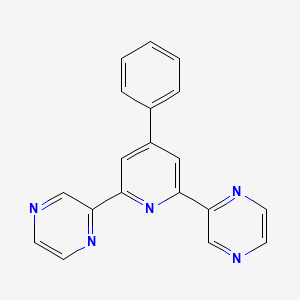
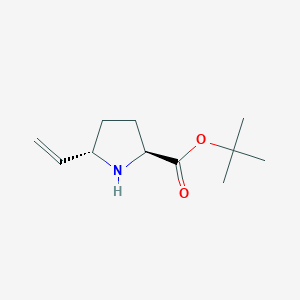
![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
